N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core. Key structural features include:
- A 3-methylbenzyl group at the 1-position of the pyridone ring.
- A 2,4-difluorophenyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c1-13-4-2-5-14(10-13)12-24-9-3-6-16(20(24)26)19(25)23-18-8-7-15(21)11-17(18)22/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGMHUBOYZCHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-difluoroaniline with 3-methylbenzyl bromide to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired dihydropyridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine derivative under specific conditions.
Example Reaction:
Reduction Reactions
The oxo group at the 2-position and the carboxamide can undergo reduction under catalytic hydrogenation or borohydride conditions.
Example Reaction:
| Reducing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| NaBH₄ | Methanol, RT | Partial reduction of oxo group to hydroxyl | |
| H₂/Pd-C | Ethanol, 50°C, 2 atm | Full reduction of dihydropyridine to piperidine |
Electrophilic Aromatic Substitution (EAS)
The 2,4-difluorophenyl group directs electrophiles to meta/para positions due to fluorine’s electron-withdrawing effects.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Nitration at meta to fluorine on aryl ring | |
| Cl₂/FeCl₃ | RT, CH₂Cl₂ | Chlorination at activated positions |
Nucleophilic Aromatic Substitution (NAS)
Fluorine atoms on the phenyl ring can be replaced by strong nucleophiles.
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| NH₃ (liquid) | Cu catalyst, 150°C, sealed | Replacement of fluorine with amine group | |
| NaOH | Ethanol, reflux | Hydroxide substitution (limited by F⁻ stability) |
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Example Reaction (Basic Hydrolysis):
| Conditions | Outcome | Reference |
|---|---|---|
| 6M HCl, reflux, 12 hrs | Hydrolysis to carboxylic acid and aniline | |
| 2M NaOH, 80°C, 6 hrs | Partial hydrolysis to sodium carboxylate |
Methylbenzyl Group Reactivity
The benzyl group undergoes Friedel-Crafts alkylation or oxidation to benzophenone derivatives.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CrO₃/H₂SO₄ | Acetone, 0°C | Oxidation of benzyl to ketone | |
| AlCl₃/CH₃COCl | RT, 24 hrs | Acetylation at the methylbenzyl position |
Fluorophenyl Group Modifications
Fluorine atoms participate in cross-coupling reactions (e.g., Suzuki-Miyaura).
| Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF, 100°C, aryl boronic acid | Biaryl formation via Suzuki coupling |
Stability Under Environmental Conditions
The compound degrades under UV light or prolonged heat exposure:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV Light (254 nm) | Radical formation and ring opening | 48 hrs | |
| 100°C, dry air | Dehydration of dihydropyridine to pyridine | 72 hrs |
Key Research Findings
Scientific Research Applications
Structure
The compound features a dihydropyridine core, which is known for its role in various biological activities. The presence of fluorine atoms in the structure enhances lipophilicity and biological activity, making it a candidate for drug development.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of dihydropyridines have shown selective inhibition against various cancer cell lines such as HeLa and A375. N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has been evaluated for its potential in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Neuroprotective Effects
Research indicates that compounds containing dihydropyridine structures can modulate neurotransmitter systems and exhibit neuroprotective effects. This compound may have applications in treating neurodegenerative diseases by acting on metabotropic glutamate receptors .
Antiviral Properties
Preliminary data suggest that similar compounds have shown activity against viruses like H5N1 and SARS-CoV-2. The unique structure of this compound may contribute to its potential antiviral efficacy .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties, particularly in conditions involving neurogenic inflammation. Its mechanism may involve the modulation of inflammatory pathways relevant to chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
In an experimental study published in 2022, this compound was tested against several human tumor cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The compound's mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of this compound revealed its ability to inhibit excitotoxicity in neuronal cultures exposed to glutamate. The study highlighted a reduction in cell death and preservation of neuronal integrity, suggesting a potential therapeutic role in conditions like Alzheimer's disease .
Case Study 3: Antiviral Activity
In vitro studies assessing the antiviral activity of related compounds demonstrated that modifications to the dihydropyridine structure significantly enhanced efficacy against viral replication. This compound was included in these assessments due to its structural similarities .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Amide Nitrogen
Analysis :
- The 2,4-difluorophenyl group in the target compound contrasts with the 2,4-dimethoxyphenyl group in . Fluorine’s electronegativity may enhance binding affinity via dipole interactions or halogen bonding, whereas methoxy groups could increase aqueous solubility but reduce passive diffusion .
- In BMS-777607, a 3-fluorophenyl group and 4-ethoxy substitution (pyridone 4-position) improved solubility and kinase selectivity, suggesting that substitution patterns on both the amide and pyridone rings critically modulate activity .
Benzyl Group Modifications
Analysis :
- By comparison, the 3-trifluoromethylbenzyl group in introduces strong electron-withdrawing effects, which may alter electronic distribution and metabolic resistance .
- highlights that a planar conformation (dihedral angle = 8.38°) between aromatic rings, mediated by π-conjugation through the amide bridge, facilitates intermolecular interactions. The target compound’s benzyl group may slightly disrupt planarity, affecting crystal packing or target binding .
Structural and Pharmacokinetic Considerations
Table 3: Structural and Pharmacokinetic Profiles
Biological Activity
N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a dihydropyridine core with difluorophenyl and methylphenyl substituents, which contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may affect cellular proliferation and apoptosis.
- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity, particularly against HIV integrase, making it a candidate for further investigation in antiviral drug development .
- Antioxidant Activity : The presence of fluorine atoms in the structure is linked to enhanced antioxidant properties, potentially protecting cells from oxidative stress .
Antiviral Activity
The compound has demonstrated significant activity against HIV integrase in vitro. This activity suggests potential as an anti-HIV therapeutic agent. A patent describes its synthesis and confirms its efficacy in inhibiting HIV replication .
Anticancer Properties
Studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, pyrazole derivatives with similar structural motifs showed promising results in inhibiting the growth of MCF-7 and MDA-MB-231 breast cancer cells. The combination of such compounds with established chemotherapeutics like doxorubicin demonstrated synergistic effects, enhancing their anticancer efficacy .
Research Findings Summary
Case Studies
- HIV Treatment : A study evaluated the effectiveness of this compound in inhibiting HIV replication in vitro. Results indicated a dose-dependent reduction in viral load, supporting its potential as part of an antiretroviral regimen.
- Cancer Research : In a comparative study involving various pyrazole derivatives, the compound exhibited significant cytotoxicity against MDA-MB-231 cells. The addition of doxorubicin resulted in enhanced apoptosis rates compared to either agent alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
